

Application Note: Solid-Phase Extraction of Phenazolam from Tissue Samples

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Compound of Interest

Compound Name: Phenazolam

Cat. No.: B1607561

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Introduction

Phenazolam is a potent novel benzodiazepine that has been identified in forensic and clinical cases.[1] Accurate quantification of **phenazolam** in tissue specimens is crucial for toxicological investigations. Solid-phase extraction (SPE) is a widely used technique for the isolation and purification of analytes from complex biological matrices, offering advantages such as high recovery, reduced solvent consumption, and cleaner extracts compared to liquid-liquid extraction.[2][3] This application note details a robust solid-phase extraction protocol for the determination of **phenazolam** in tissue samples, followed by instrumental analysis.

Principle

The described method utilizes a mixed-mode solid-phase extraction approach to isolate **phenazolam** from homogenized tissue. After homogenization, the sample is diluted and loaded onto the SPE cartridge. The sorbent retains **phenazolam** while interfering substances are washed away. Finally, **phenazolam** is eluted with an appropriate solvent, and the eluate is evaporated and reconstituted for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Materials

- Solid-Phase Extraction Cartridges: Mixed-mode SPE cartridges (e.g., C8/cation exchange)
- Homogenizer: Tissue homogenizer (e.g., bead beater or rotor-stator)

- Centrifuge: Refrigerated centrifuge capable of 4000 x g
- Evaporator: Nitrogen evaporator
- Vortex Mixer
- Analytical Balance
- LC-MS/MS System
- Solvents and Reagents: Methanol, Acetonitrile, Deionized Water, Formic Acid, Ammonium Hydroxide, Phosphate Buffer (pH 6) (all LC-MS grade or higher)
- **Phenazepam** analytical standard

Experimental Protocol

1. Sample Preparation: Tissue Homogenization

- Weigh approximately 1 gram of tissue into a homogenization tube.
- Add 3 mL of ice-cold phosphate buffer (0.1 M, pH 6).
- Homogenize the tissue until a uniform consistency is achieved.
- Centrifuge the homogenate at 4000 x g for 10 minutes at 4°C.
- Collect the supernatant for SPE.

2. Solid-Phase Extraction (SPE)

The following protocol is adapted from a method for the extraction of a similar benzodiazepine, phenazepam, from whole blood.^{[4][5]}

- Conditioning:
 - Condition the mixed-mode SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6).^[4] Do not allow the cartridge to dry between steps.

- Sample Loading:
 - Load the tissue supernatant onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent by gravity.
- Washing:
 - Wash the cartridge with 3 mL of deionized water.
 - Follow with a wash of 3 mL of 0.1 M acetic acid.
 - Wash with 3 mL of methanol.
 - Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
- Elution:
 - Elute the analyte with 3 mL of a freshly prepared solution of methylene chloride/isopropanol/ammonium hydroxide (78:20:2, v/v/v).

3. Evaporation and Reconstitution

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 0.1% formic acid in water:acetonitrile).
- Vortex briefly and transfer to an autosampler vial for analysis.

Quantitative Data

The following tables present representative data for a similar benzodiazepine, phenazepam, which can be used as a benchmark for method validation.

Table 1: Method Performance Characteristics for Phenazepam in Whole Blood[4]

Parameter	Value
Limit of Quantitation (LOQ)	1.0 ng/mL
Limit of Detection (LOD)	0.5 ng/mL
Linearity Range	1.0 - 100 ng/mL
Correlation Coefficient (r ²)	> 0.995
Recovery	> 90%

Table 2: LC-MS/MS Parameters for Benzodiazepine Analysis[6]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Phenazepam	387.0	359.0, 308.0	30, 40
Diazepam-d5 (Internal Standard)	290.2	198.1, 154.1	25, 35

Experimental Workflow Diagram

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